molecular formula C11H13F2NO3 B14779441 3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14779441
M. Wt: 245.22 g/mol
InChI Key: DOLXXACODOJJCS-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound characterized by the presence of a difluorophenyl group, a hydroxy group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reaction of 3,4-difluorophenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of biocatalytic approaches, such as lipase-catalyzed kinetic resolution, to achieve high enantioselectivity and yield . The reaction conditions often involve the use of solvents like methanol or ethanol and may require specific temperature and pH conditions to optimize the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar biocatalytic methods or chemical synthesis routes. The use of recombinant cells expressing specific enzymes can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H13F2NO3

Molecular Weight

245.22 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H13F2NO3/c1-14(17-2)11(16)6-10(15)7-3-4-8(12)9(13)5-7/h3-5,10,15H,6H2,1-2H3

InChI Key

DOLXXACODOJJCS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=C(C=C1)F)F)O)OC

Origin of Product

United States

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